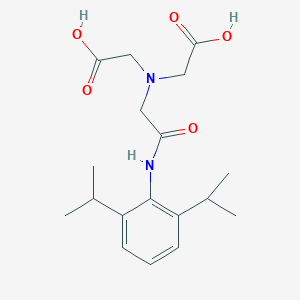

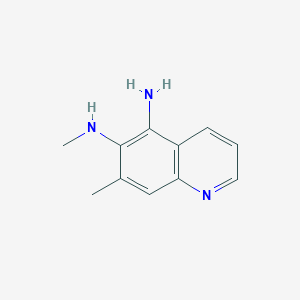

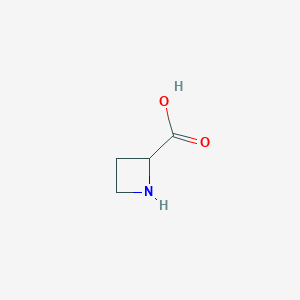

1-メチル-1,2,3,4-テトラヒドロイソキノリン-6,7-ジオール臭化水素酸塩

概要

説明

Synthesis Analysis

The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives can be achieved through several methods, including the improvement of synthetic processes to increase overall yield. For instance, a method reported involves the preparation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline from phenylethylamine through acetylation, cyclization, and reduction steps, resulting in an improved overall yield of 80.8% (Song Hong-rui, 2011).

Molecular Structure Analysis

The molecular structure of related tetrahydroisoquinoline derivatives has been elucidated using X-ray crystallography, revealing detailed information about their conformation and stereochemistry. For example, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was established by X-ray crystallography, highlighting the distorted conformation towards canonical forms and the presence of intermolecular hydrogen bonds (G. Argay et al., 1995).

Chemical Reactions and Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives undergo various chemical reactions that influence their neuroprotective or neurotoxic activities. Hydroxyl substitution on the molecule decreases toxicity, while methoxyl substitution increases it. Derivatives with hydroxy substitutions have shown potential for the treatment of Parkinson's disease due to their neuroprotective activity (K. Okuda et al., 2003).

Physical Properties Analysis

The analysis of physical properties, including solubility, melting point, and crystalline structure, is crucial for understanding the behavior of these compounds under different conditions. However, specific details on the physical properties of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide are not directly available in the provided references.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and functional group behavior, play a significant role in the application and handling of these molecules. The presence of hydroxyl groups in the 6,7 positions of tetrahydroisoquinoline derivatives, for example, influences their toxicity and pharmacological effects, indicating the importance of functional groups in determining the compound's properties (A. Hjort et al., 1942).

科学的研究の応用

神経保護剤

1MeTIQは神経保護剤として特に注目されています . これは、よく知られている神経毒によって引き起こされる行動症候群を拮抗する能力を持っています . これは、中枢神経系のさまざまな神経変性疾患における神経保護の独自で複雑なメカニズムに1MeTIQが関与していることを示唆しています .

神経毒の拮抗薬

1MeTIQは、MPTP、1BnTIQ、ロテノンなどの多数の実験的神経毒によって誘発されるドーパミン作動性神経変性の行動学的および生化学的影響を拮抗することによって、神経保護活性を示します .

モノアミンオキシダーゼ(MAO)阻害剤

1MeTIQは、モノアミンの酸化を触媒する酵素であるMAOを阻害すると考えられています . この阻害は、神経保護に重要な役割を果たす可能性があります .

フリーラジカルスカベンジャー

1MeTIQはフリーラジカルスカベンジング特性を持っています . これは、体が有害なフリーラジカルを中和できることを意味し、これは神経保護に貢献するもう1つの方法です .

グルタミン酸作動系への拮抗薬

1MeTIQは、グルタミン酸作動系を拮抗することが知られています . これは、神経細胞間のコミュニケーションに関与する神経伝達物質であるグルタミン酸の作用を阻害できることを意味します

作用機序

Target of Action

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (1MeTIQ) is an endogenous substance present in the mammalian brain . It primarily targets the dopaminergic system and has been shown to act as an antidopaminergic agent .

Mode of Action

1MeTIQ interacts with its targets by inhibiting the monoamine oxidase (MAO) . This inhibition prevents the oxidation of dopamine and serotonin in all investigated structures . It also exhibits neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Biochemical Pathways

The primary biochemical pathway affected by 1MeTIQ is the dopaminergic pathway . By inhibiting MAO, 1MeTIQ prevents the breakdown of monoamines, leading to increased concentrations of dopamine and serotonin in the brain . This results in the activation of the noradrenergic system .

Pharmacokinetics

It is known that 1metiq is a reversible, short-acting, moderate inhibitor of mao a/b .

Result of Action

The inhibition of MAO by 1MeTIQ leads to increased concentrations of monoamines in the brain . This results in an antidepressant-like effect, similar to the effect of imipramine . It also demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .

Action Environment

The action of 1MeTIQ is influenced by the environment within the mammalian brain . .

Safety and Hazards

The safety and hazards of 1-Methyl-1,2,3,4-tetrahydroisoquinoline are not fully known. However, it is known to produce an antidepressant-like effect similar to the effect of imipramine when administered systemically in rats .

将来の方向性

特性

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGXKJQIOUTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369987 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59709-57-8 | |

| Record name | 59709-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)